molecular formula C12H18N2 B2871246 4-[(4-Methylpiperidin-1-yl)methyl]pyridine CAS No. 2210051-39-9

4-[(4-Methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B2871246
CAS No.: 2210051-39-9
M. Wt: 190.29
InChI Key: AXKOKXBKXUJAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylpiperidin-1-yl)methyl]pyridine ( 2210051-39-9) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates both pyridine and 4-methylpiperidine moieties, a combination that enhances lipophilicity and bioavailability, making it a valuable scaffold for the design and synthesis of novel bioactive molecules . The compound's well-defined reactivity and balanced polarity facilitate its use as a key intermediate in diverse synthetic routes. It is particularly useful in the development of Central Nervous System (CNS)-targeting agents and receptor modulators, as its structural properties can be leveraged to improve binding affinity and selectivity . With a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol, it is characterized by its potential for further functionalization . This product is intended for research applications in chemical synthesis and pharmaceutical development. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKOKXBKXUJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 4-methylpiperidine with a suitable pyridine derivative. One common method is the alkylation of 4-methylpiperidine with 4-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-[(4-Methylpiperidin-1-yl)methyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters and structural features of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications
This compound C₁₂H₁₇N₂ 189.28 4-Methylpiperidinylmethyl Not reported Sphingosine kinase inhibitors, PET tracers
4-[(4-Nitrophenyl)methyl]pyridine C₁₂H₁₀N₂O₂ 214.22 4-Nitrobenzyl Not reported Synthetic intermediate
CHJ02029 C₂₆H₃₄Cl₂N₂O₃ 519.47 Piperidinyl-ethoxy, methoxy, dichloro Not reported Sphk1 inhibitor
TMMP (1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine) C₁₁H₁₆N₂ 176.26 Methylpyrrole, tetrahydropyridine Not reported Neurotoxin (dopaminergic depletion)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Piperidinyl, methyl Not reported Drug design candidate

Key Observations :

  • Molecular Weight : The methylpiperidinylmethyl group in this compound contributes to a moderate molecular weight (189.28), balancing bioavailability and target engagement. Bulkier substituents, as seen in CHJ02029 (519.47), may enhance receptor affinity but reduce solubility.
  • Lipophilicity : Piperidine-containing derivatives (e.g., this compound, CHJ02029) exhibit increased lipophilicity compared to nitrobenzyl-substituted analogs, improving blood-brain barrier penetration .
Enzyme Inhibition
  • Sphingosine Kinase (SphK) Inhibition: this compound is critical in synthesizing RB-053, a potent SphK inhibitor. The methylpiperidinyl group enhances binding to the enzyme’s hydrophobic pocket, achieving IC₅₀ values in the nanomolar range . In contrast, CHJ02029, with a piperidinyl-ethoxy substituent, targets Sphk1 with higher selectivity but similar potency .
  • Monoamine Oxidase (MAO) Interaction: TMMP, a tetrahydropyridine analog, is oxidized by MAO-B to a neurotoxic pyridinium ion, causing dopaminergic neuron degeneration. This contrasts with this compound, which lacks MAO substrate activity due to its fully saturated piperidine ring .
Receptor Binding
  • The piperidine moiety in S 18126 facilitates selective D4 antagonism, whereas simpler pyridines like raclopride target D2/D3 receptors .

Biological Activity

4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and biochemistry. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant findings from recent studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a piperidine moiety. This structural configuration is significant as it may influence the compound's binding affinity to various biological targets.

Property Details
Molecular Formula C12_{12}H16_{16}N2_2
Molecular Weight 188.27 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, enzymes, and other cellular targets. The specific mechanism of action for this compound remains under investigation, but potential pathways include:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit key enzymes involved in cell signaling, such as phosphoinositide-3-kinase (PI3K) and protein lysine methyltransferase G9a. These enzymes are crucial for regulating cellular processes related to growth and metabolism.
  • Receptor Modulation : It is hypothesized that the compound may act as an allosteric modulator for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

Pharmacological Applications

The biological activity of this compound suggests several pharmacological applications:

  • Neuropharmacology : Preliminary studies indicate potential therapeutic effects on conditions such as anxiety, depression, and schizophrenia through modulation of neurotransmitter systems .
  • Cancer Therapeutics : The compound's ability to inhibit specific enzymatic pathways suggests its use in developing anticancer agents. For instance, derivatives have shown promise in inhibiting growth in various cancer cell lines .
  • Proteomics Research : In proteomics, this compound is utilized for affinity chromatography to isolate proteins, aiding in the study of protein interactions and functions.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • A study focusing on its role as a PI3K inhibitor demonstrated significant effects on cell proliferation and survival pathways, indicating potential use in cancer therapy.
  • In neuropharmacological research, derivatives of this compound were observed to enhance cognitive function in animal models, suggesting a role in treating cognitive deficits associated with psychiatric disorders .

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